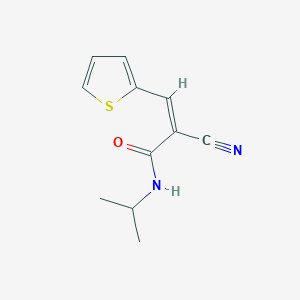

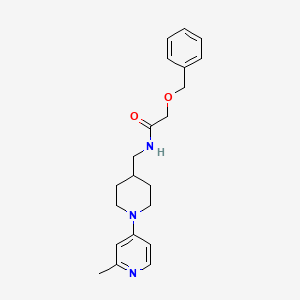

![molecular formula C17H17N5O2 B2650915 (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide CAS No. 2035008-37-6](/img/structure/B2650915.png)

(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide” is a complex organic compound. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of heterocycle . The compound also includes a methoxy group (OCH3) and an acrylamide moiety.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine ring is a fused ring system, which could contribute to the compound’s stability and reactivity .Scientific Research Applications

Antihistaminic and Anti-inflammatory Applications

Research has shown the synthesis of compounds, including triazolo[4,3-b]pyridazine derivatives, for potential use in treating conditions like atopic dermatitis and allergic rhinitis due to their antihistaminic and anti-inflammatory activities. A study highlighted a compound with potent antihistaminic activity and an inhibitory effect on eosinophil infiltration, which could be beneficial for topical antigen challenges in sensitized models (Gyoten et al., 2003).

Anti-asthmatic Potential

Another study synthesized and evaluated omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The research pointed towards their promising anti-asthmatic activity, suggesting potential therapeutic applications for respiratory diseases (Kuwahara et al., 1997).

Antiviral Activity

Compounds derived from triazolo[4,3-b]pyridazine have been investigated for their antiviral properties, particularly against hepatitis A virus (HAV), showing promising results in reducing virus count through plaque reduction infectivity assays. This indicates potential applications in developing antiviral therapeutics (Shamroukh & Ali, 2008).

Anticancer Activity

Triazolo[4,3-b]pyridazine derivatives have been explored for their in vitro cytotoxic antitumor properties, showcasing moderate to potent antiproliferative activity. This suggests their potential in contributing to anticancer drug development, indicating the versatility of triazolo[4,3-b]pyridazine compounds in medicinal chemistry (Rakib et al., 2006).

Antioxidant Properties

Research into the synthesis of novel triazolo[4,3-b][1,2,4]triazines has demonstrated significant antioxidant abilities, potentially offering a new avenue for developing antioxidative agents. Certain compounds exhibited antioxidant activity higher than known standards, indicating their potential in oxidative stress-related therapies (Shakir et al., 2017).

properties

IUPAC Name |

(E)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methyl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-12(10-13-6-4-3-5-7-13)17(23)18-11-15-20-19-14-8-9-16(24-2)21-22(14)15/h3-10H,11H2,1-2H3,(H,18,23)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXGJHPQWSJMLU-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)

amine](/img/structure/B2650837.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)

![2-(4-chlorophenoxy)-N-[(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2650849.png)

![methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate](/img/structure/B2650850.png)

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)

![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)